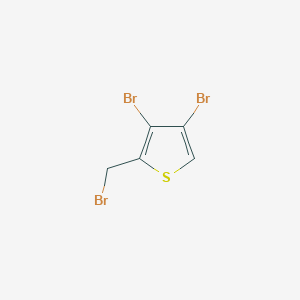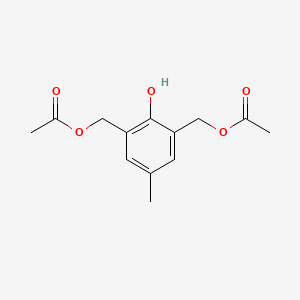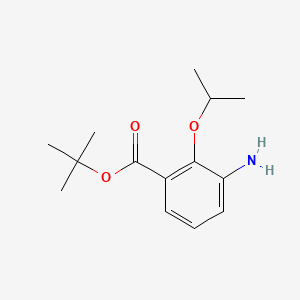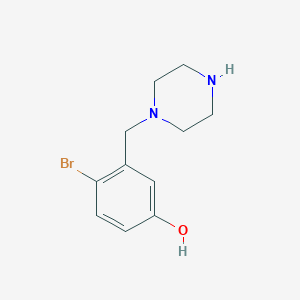
N-Hydroxy Gatifloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Gatifloxacin is a derivative of Gatifloxacin, which is a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, particularly against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae . This compound retains the core structure of Gatifloxacin but includes an additional hydroxyl group, which may alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Gatifloxacin typically involves the hydroxylation of Gatifloxacin. One common method is the use of hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or methanol, with the temperature maintained between 0°C to 25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydroxylation reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy Gatifloxacin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced back to Gatifloxacin under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields Gatifloxacin.
Substitution: Forms various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-Hydroxy Gatifloxacin has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the study of drug metabolism and pharmacokinetics
Mecanismo De Acción
The mechanism of action of N-Hydroxy Gatifloxacin involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Gatifloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-Hydroxy Gatifloxacin is unique due to the presence of the hydroxyl group, which may enhance its solubility and alter its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains and reduce the likelihood of resistance development .
Propiedades
Fórmula molecular |
C19H22FN3O5 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O5/c1-10-8-21(5-6-23(10)27)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,27H,3-6,8H2,1-2H3,(H,25,26) |
Clave InChI |
RHFLRQZQILXMAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1O)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)


